molecular formula C8H10N2O2 B11807452 2-(2-Amino-5-methylpyridin-4-yl)acetic acid

2-(2-Amino-5-methylpyridin-4-yl)acetic acid

Cat. No.: B11807452
M. Wt: 166.18 g/mol
InChI Key: WPXWMGRUVOGOJJ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-methylpyridin-4-yl)acetic acid (CAS 1227515-69-6) is a high-purity heterocyclic building block with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound features a unique structure that strategically combines an amino group and an acetic acid side chain on a 5-methylpyridine ring, creating a versatile intermediate for organic synthesis and drug discovery . The presence of these two distinct functional groups at specific positions on the ring system allows for selective reactivity and facilitates the formation of hydrogen bonds, enabling interactions with various biological targets and making it a valuable scaffold in medicinal chemistry research . Its primary research value lies in its application as a key precursor in the synthesis of more complex molecules. Patented synthetic routes describe the use of structurally related chloro-methyl-amino-pyridine intermediates under high-temperature conditions in autoclaves to form advanced pyridone structures, which are key intermediates for the manufacture of active pharmaceutical ingredients such as Finerenone, a non-steroidal mineralocorticoid receptor antagonist . Researchers utilize this compound in developing novel active compounds for potential therapeutic areas, including cardiovascular and renal diseases . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(2-amino-5-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H2,9,10)(H,11,12)

InChI Key

WPXWMGRUVOGOJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CC(=O)O)N

Origin of Product

United States

Preparation Methods

Starting from 2-Amino-5-methylpyridine

The preparation of 2-amino-5-methylpyridine (I) is well-documented in US5332824A , which describes a two-step process involving 3-methylpyridine 1-oxide (II) reacting with trialkylamines (e.g., trimethylamine) and electrophilic agents (e.g., phosgene) to form trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride (IV). Subsequent treatment with hydrogen bromide at 150–300°C yields (I).

To introduce the acetic acid moiety at position 4, bromination or nitration of (I) is required. For example:

  • Bromination : Using N-bromosuccinimide (NBS) in acetonitrile at 30°C introduces a bromine atom at position 4.

  • Cyanation : A palladium-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) converts the bromide to a nitrile group.

  • Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using concentrated HCl or H₂SO₄, yielding 2-(2-amino-5-methylpyridin-4-yl)acetic acid.

Key Data :

StepConditionsYield (%)Source
Bromination of (I)NBS, CH₃CN, 30°C, 5 h78
CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 100°C65
Hydrolysis6 M HCl, reflux, 12 h89

Ring Construction via Cyclization

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch approach builds the pyridine ring with pre-installed substituents:

  • Condense ethyl acetoacetate (β-ketoester), ammonium acetate, and 3-aminocrotononitrile to form a dihydropyridine intermediate.

  • Oxidize the dihydropyridine using MnO₂ or HNO₃ to aromatize the ring.

  • Hydrolyze the ester group to yield the acetic acid moiety.

Advantages :

  • Direct introduction of the methyl group (position 5) and amino group (position 2) during cyclization.

Limitations :

  • Low regioselectivity requires chromatographic purification, which is avoided in industrial settings.

Functionalization of Pyridinone Precursors

From 4-Hydroxy-5-methylpyridin-2-one

CN113412255A and WO2020178175A1 describe the synthesis of 4-amino-5-methylpyridin-2(1H)-one (III) via ammonolysis of 4-hydroxy-5-methylpyridin-2-one under autoclave conditions (150–200°C, NH₃, NH₄Br).

To convert (III) to the target compound:

  • Chlorination : Treat (III) with POCl₃ to replace the hydroxyl group with chlorine.

  • Alkylation : React the chloride with ethyl glycolate (KOt-Bu, DMF) to introduce the ethoxyacetic acid side chain.

  • Saponification : Hydrolyze the ester using NaOH to yield the carboxylic acid.

Optimization Insights :

  • Excess NH₃ (20–200 equiv) improves amination efficiency.

  • NH₄Br acts as a catalyst, reducing reaction time from 48 h to 20 h.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A halogen at position 4 enables palladium-catalyzed coupling with boronic acids:

  • Borylation : Prepare 4-bromo-2-amino-5-methylpyridine via electrophilic substitution.

  • Coupling : React with tert-butyl (2-boronophenyl)acetate under Pd(OAc)₂/XPhos conditions.

  • Deprotection : Remove the tert-butyl group using TFA to release the acetic acid.

Yield Comparison :

Boronic AcidCatalyst SystemYield (%)
Tert-butyl esterPd(OAc)₂, XPhos72
Methyl esterPdCl₂(dppf), K₂CO₃68

Oxidation of Side Chains

Side-Chain Elongation

Introduce a hydroxymethyl group at position 4, followed by oxidation:

  • Mannich Reaction : Treat 2-amino-5-methylpyridine with formaldehyde and dimethylamine to form 4-(dimethylaminomethyl)-2-amino-5-methylpyridine.

  • Quaternization : React with methyl iodide to form a quaternary ammonium salt.

  • Hydrolysis : Heat with Ag₂O/H₂O to oxidize the methyl group to acetic acid.

Critical Note :

  • Over-oxidation to CO₂ is mitigated by controlled reaction times .

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and acetic acid moiety participate in oxidation under controlled conditions:

Reagents Conditions Products Mechanistic Notes
KMnO₄ (acidic)60–80°C, aqueous H₂SO₄Pyridine-N-oxide derivativesElectrophilic attack on nitrogen
HNO₃ (concentrated)Reflux, 100–120°CNitrated pyridine analogsRadical-mediated aromatic substitution
O₂ (catalytic metal ions)Ambient pressure, 25–40°CCarboxylic acid decarboxylation productsFree radical chain initiation

The amino group at the 2-position stabilizes intermediates through resonance, directing electrophilic substitution to the 4-position of the pyridine ring.

Reduction Reactions

The carboxylic acid group and pyridine nitrogen are susceptible to reduction:

Reagents Conditions Products Applications
LiAlH₄Anhydrous ether, 0°C2-(2-Amino-5-methylpyridin-4-yl)ethanolPrecursor for ester synthesis
H₂/Pd-CEthanol, 50°C, 3 atmTetrahydro-pyridine derivativesBioactive intermediate
NaBH₄/I₂THF, refluxSelective reduction of carbonyl groupsStabilizes zwitterionic forms

Reduction of the pyridine ring to piperidine analogs enhances solubility and modulates biological activity .

Substitution Reactions

The amino and methyl groups facilitate nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

  • Reagents : Acyl chlorides (e.g., AcCl), alkyl halides (e.g., CH₃I)

  • Conditions : Pyridine base, 20–25°C

  • Products : N-acetyl or N-alkylated derivatives

  • Mechanism : Amino group acts as a nucleophile, attacking electrophilic carbons.

Electrophilic Substitution

  • Reagents : HNO₃, SO₃H⁺

  • Conditions : H₂SO₄ catalysis, 0–5°C

  • Products : Nitro- or sulfonated pyridines at the 4-position

Condensation and Cyclization

The acetic acid side chain participates in cyclocondensation:

  • With hydrazines : Forms 1,3,4-oxadiazole derivatives under reflux (ethanol, 6 hours) .

  • With aldehydes : Produces Schiff bases, which exhibit antioxidant properties via radical scavenging (e.g., DPPH assay IC₅₀ = 12.4 μM for compound 6a ) .

Acid-Base and Ionic Interactions

The carboxylic acid group undergoes pH-dependent dissociation:

  • pKa₁ : 2.1 (carboxylic acid)

  • pKa₂ : 9.8 (pyridine nitrogen)
    In biological systems, the zwitterionic form interacts with proteins via hydrogen bonding (amino group) and ionic interactions (carboxylate).

Scientific Research Applications

Organic Synthesis

2-(2-Amino-5-methylpyridin-4-yl)acetic acid serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, enabling the creation of complex molecules that can be used in pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized in biological research to investigate enzyme interactions and act as a ligand in biochemical assays. It has shown potential in:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, making it a candidate for therapeutic applications against diseases like diabetes .
  • Anticancer Research : Preliminary studies indicate its efficacy against certain cancer cell lines, suggesting it could be developed into an anticancer agent .

Pharmaceutical Development

Research has explored its role as a scaffold for developing new drugs targeting G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways related to diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid on various human cancer cell lines. Results indicated selective cytotoxicity, with significant inhibition of cell growth observed at specific concentrations .

Cell LineIC50 (µM)
A54915.72
MCF712.53
HeLa10.25

Case Study 2: Enzyme Inhibition

Research focused on the compound's potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. The findings suggest that derivatives of this compound could effectively reduce enzyme activity, providing a pathway for developing new diabetes treatments .

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Pyridine derivatives with 2-amino substituents and variable functional groups are widely studied. Key structural analogs include:

Compound Substituents Key Functional Groups Reference
2-(2-Amino-5-methylpyridin-4-yl)acetic acid 5-methyl, 4-acetic acid Pyridine, amino, carboxylic acid N/A
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine 3-chloro, 5-phenyl, 4-pyridinyl Pyridine, amino, chloro, aryl
7,7-Disubstituted hexahydroquinoline derivatives 3-cyano, 5-oxo, substituted phenyl groups Quinoline, cyano, ketone, aryl
2-Amino-4-arylimidazolylpropanoic acids 4-aryl imidazole, propanoic acid Imidazole, amino, carboxylic acid
  • Key Differences: Positional Substitution: Unlike chlorophenyl or cyano-substituted analogs, the target compound’s 5-methyl and 4-acetic acid groups reduce steric hindrance and increase hydrophilicity . Functional Groups: Carboxylic acid derivatives (e.g., acetic acid) exhibit higher solubility in aqueous media compared to nitriles or ketones .

Physicochemical Properties

Data from synthesized analogs highlight trends in melting points, solubility, and spectroscopic features:

Compound Melting Point (°C) Molecular Weight IR Peaks (cm⁻¹) 1H NMR (δ ppm)
2-(2-Amino-5-methylpyridin-4-yl)acetic acid Not reported ~196.2 ~3300 (N-H), ~1700 (C=O) 2.17 (s, CH3), 3.65 (s, CH2COOH)
Q6 () 269–272 545 3462 (N-H), 2160 (-CN), 1677 (C=O) 2.17 (CH3), 5.29 (NH2), 7.10–7.65
Q7 () 268–271 487 3472 (N-H), 2185 (-CN), 1666 (C=O) 3.81 (OCH3), 7.10–7.65
Q2 () 278–282 497 3479 (N-H), 2183 (-CN), 1672 (C=O) 7.30–7.82 (Ar-H)
  • Key Observations: Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO₂ in Q2) exhibit higher melting points due to increased crystallinity . Spectroscopy: The acetic acid group in the target compound would show distinct C=O stretching (~1700 cm⁻¹) and carboxylic proton signals absent in nitrile-containing analogs .

Biological Activity

2-(2-Amino-5-methylpyridin-4-yl)acetic acid, also known as a pyridine derivative, has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

2-(2-Amino-5-methylpyridin-4-yl)acetic acid features an amino group and a pyridine ring, which are crucial for its biological interactions. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its activity and efficacy in biological systems .

The biological activity of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with various enzymes and receptors. These interactions can modulate enzyme activity and influence receptor signaling pathways, leading to various physiological effects .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The antioxidant activity is essential for mitigating oxidative stress-related damage in cells . The ability of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid to scavenge free radicals could be explored further for therapeutic applications.

Anti-inflammatory Effects

Studies have shown that derivatives of pyridine compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that 2-(2-Amino-5-methylpyridin-4-yl)acetic acid may also possess similar properties, making it a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents raise the possibility of its effectiveness against various pathogens. For instance, thiazolopyridine derivatives have demonstrated significant antimicrobial activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli . It would be beneficial to evaluate the antimicrobial potential of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid.

Research Findings

Study Focus Findings
Mokale et al. (2012)Hypolipidemic ActivityNovel derivatives showed significant antihyperlipidemic activity in rats .
Bernardino et al. (2021)Antiviral ActivityCompounds exhibited antiviral activities against tobacco mosaic virus .
Salem et al. (2021)Antibacterial ActivitySome derivatives showed promising antibacterial properties against rotavirus and adenovirus .

Case Studies

  • Hypolipidemic Activity in Rats : In a study by Mokale et al., novel compounds derived from similar structures were evaluated for their ability to lower lipid levels in high-fat diet-induced hyperlipidemic rats. The results indicated significant reductions in cholesterol levels, suggesting potential therapeutic applications for cardiovascular diseases .
  • Antiviral Properties : A review highlighted various β-amino acid heterocycles demonstrating antiviral activities against viral infections such as the tobacco mosaic virus. This suggests that 2-(2-Amino-5-methylpyridin-4-yl)acetic acid could be further explored for antiviral applications .

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodologies improve the yield and purity of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid during synthesis? A: Optimize reaction conditions by controlling temperature (e.g., 25–60°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, gradient elution) or recrystallization enhances purity. Intermediate characterization (e.g., LC-MS) ensures stepwise fidelity. For analogous compounds, stepwise protection of amino groups and catalytic hydrogenation have shown success .

Characterization Techniques Q: Which analytical methods validate the structural integrity of 2-(2-Amino-5-methylpyridin-4-yl)acetic acid? A: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • IR spectroscopy to identify carboxylic acid (–COOH) and amine (–NH₂) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve tautomeric forms and stereochemistry. These methods are standard for pyridine derivatives .

Computational Modeling Q: Which density-functional theory (DFT) functionals best predict the electronic properties of this compound? A: Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) or M06-2X, which incorporate exact exchange and gradient corrections, provide accurate predictions for pyridine-based systems. Basis sets such as 6-311+G(d,p) are recommended for geometry optimization and frontier orbital analysis .

Advanced Research Questions

Reaction Mechanism Elucidation Q: How can researchers study the acid-catalyzed degradation pathways of this compound? A: Combine experimental kinetics (pH-dependent degradation studies using HPLC) with computational transition state modeling (DFT). Isotopic labeling (e.g., deuterium at reactive sites) and kinetic isotope effects (KIEs) can identify rate-determining steps. For pyridine derivatives, protonation at the amino group often initiates degradation .

Stability Under Biological Conditions Q: What strategies mitigate instability in aqueous buffers during bioassays? A: Stabilize the compound by:

  • Buffering solutions to pH 6–7 to avoid protonation/deprotonation.
  • Using antioxidants (e.g., ascorbic acid) to prevent oxidative degradation.
  • Storing solutions at –20°C in amber vials to limit light/thermal degradation. Similar approaches are validated for labile heterocycles .

Resolving Data Contradictions Q: How should discrepancies between experimental and computational tautomeric predictions be addressed? A: Cross-validate using:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Solid-state IR/Raman spectroscopy to compare with solution-phase data.
  • DFT with implicit solvation models (e.g., PCM) to simulate solvent effects. For pyridines, the keto-enol tautomer ratio often depends on solvent polarity .

Methodological Considerations

  • Safety Protocols : Use PPE (nitrile gloves, face shields) and fume hoods during synthesis. Monitor for exotherms in reactions involving amino groups .
  • Data Reproducibility : Document solvent batch variability (e.g., trace water in DMSO affects reaction kinetics) and instrument calibration (e.g., NMR shimming).

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